3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone is a compound that belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound is classified as a quinoxalinone, which is a derivative of quinoxaline. Quinoxalinones are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The specific structure of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone allows for interactions with biological targets, making it a subject of interest in drug development and synthetic chemistry.
The synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone can be approached through various methods:
The molecular formula of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone is , with a molecular weight of approximately 204.23 g/mol. The compound features a quinoxaline core with a dimethylamino group at the 3-position and a methyl group at the 1-position.
Key Structural Features:
The crystal structure has been analyzed using techniques such as X-ray diffraction, revealing details about bond lengths and angles that are crucial for understanding its reactivity and biological interactions .
3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone can participate in various chemical reactions:
The mechanism of action for 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone primarily involves its interaction with biological targets such as enzymes or receptors.
Experimental data indicate that modifications to the quinoxalinone structure can significantly alter its potency against specific targets, highlighting the importance of structure-activity relationships in drug design .
The physical properties of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone include:
Chemical properties include:
3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone has several applications in scientific research:
Quinoxalinone derivatives represent a privileged scaffold in medicinal chemistry due to their exceptional structural versatility and broad-spectrum biological activities. These bicyclic compounds feature a fusion between benzene and pyrazine rings, creating a planar electron-deficient system that readily interacts with diverse biological targets through π-π stacking, hydrogen bonding, and electrostatic interactions. The structural plasticity of the quinoxalinone core allows for extensive functionalization at multiple positions (N1, C3, C6, and C7), enabling medicinal chemists to fine-tune physicochemical properties and target selectivity [1] .
Pharmacologically, quinoxalinones demonstrate remarkable polypharmacology, evidenced by FDA-approved drugs and clinical candidates spanning multiple therapeutic areas. Erdafitinib (a quinoxaline-based FGFR inhibitor approved for urothelial carcinoma) exemplifies their anticancer potential, while varenicline's (a partial nicotinic receptor agonist) success in smoking cessation underscores their neuropharmacological utility [7] [9]. Recent studies reveal potent bioactivities highly relevant to modern drug discovery challenges:
Table 1: Key Pharmacological Profiles of Quinoxalinone Derivatives
Activity | Molecular Target | Representative Compound | Potency (IC₅₀/EC₅₀) | Reference |
---|---|---|---|---|
Anticancer | COX-2/LDHA | Quinoxalinone Schiff base 6d | Low micromolar | [6] |
Antibacterial | β-Lactamase | 6-Acetyl-3-methylquinoxalinone derivatives | MIC: 8–32 µg/mL | |
α-Glucosidase Inhib. | Carbohydrate metabolism | Quinoxaline sulfonohydrazide 6c | 0.0953 µM | [7] |
sPLA2 Inhib. | Inflammatory mediators | Quinoxaline sulfonohydrazide 6a | 0.0475 µM | [7] |
5-HT3 Modulation | Serotonin receptor subtypes | Piperazinyl-quinoxalines | Subtype-selective | [9] |
These diverse activities stem from the scaffold's ability to mimic purine bases and participate in key biological interactions. The carbonyl group at position 2 and nitrogen atoms at positions 1 and 4 serve as hydrogen bond acceptors/donors, while aromatic regions facilitate hydrophobic contacts. Electron-withdrawing/donating substituents significantly modulate electron distribution, influencing binding affinity and selectivity – a property exploited in rational drug design [1] .
The medicinal exploration of quinoxalinones spans over seven decades, evolving from serendipitous discoveries to structure-driven design. Early synthetic approaches (1950s-1980s) relied predominantly on condensation reactions between o-phenylenediamines and α-keto acids or α-halo ketones. These methods often suffered from harsh conditions (strong acids, high temperatures), limited functional group tolerance, and moderate yields . A significant milestone emerged with the discovery of the photolytic rearrangement of quinoxaline N-oxides (1960s-1970s), providing access to previously inaccessible benzimidazolone-fused systems and demonstrating the scaffold's inherent reactivity .
The 1990s witnessed strategic advances in regiocontrolled synthesis, particularly for asymmetrically substituted derivatives. Gawinecki's NMR studies resolved isomeric products from unsymmetrical 1,2-dicarbonyl condensations, while Haddadin's photochemical rearrangements of 2-aroyl-3-arylquinoxaline 1,4-dioxides established novel benzimidazolone routes . The 21st century ushered in three transformative developments:
Contemporary strategies (2010-present) prioritize atom economy and catalytic methodologies, exemplified by transition-metal-catalyzed aminations and C-H functionalizations that allow direct introduction of dimethylamino groups – crucial for synthesizing target compounds like 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone [1] [5].
3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone (CAS 338774-60-0, MW 203.24 g/mol) serves as a pivotal intermediate for structural diversification due to its strategically positioned, electron-rich dimethylamino group and protected lactam functionality [5]. Its molecular architecture features three key modifiable regions:
Table 2: Synthetic Pathways to 3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone
Route | Starting Materials | Key Conditions | Advantages |
---|---|---|---|
Sequential Alkylation-Amination | 1-Methylquinoxalin-2(1H)-one | 1) POBr₃, 2) Dimethylamine (MW) | High regioselectivity at C3 |
One-Pot Mannich Reaction | N-Methyl-o-phenylenediamine + Glyoxylic acid | Dimethylamine.HCl/Formaldehyde | Atom-economical, fewer steps |
Transition Metal Catalysis | 3-Halo-1-methylquinoxalin-2(1H)-one | Pd-catalyzed amination | Functional group tolerance |
The compound's diversification potential is exemplified in recent pharmacological studies:
Table 3: Impact of C3 Modification on Bioactivity
C3 Substituent | Biological Activity | Potency Shift vs. Dimethylamino | Rationale |
---|---|---|---|
-N(CH₃)₂ (Target Compound) | Intermediate / Moderate activity | Baseline | Balanced basicity/logP |
-NHSO₂Ar (Sulfonohydrazide) | sPLA₂ inhibition | 1000-fold increase | Enhanced H-bonding/cationic interaction |
-Cl (VUF10166 analog) | 5-HT₃AB selectivity | 83-fold difference | Altered orthosteric/allosteric binding |
-NH₂ | 5-HT₃A selectivity | 11-fold increase | Reduced steric bulk at C3 |
This compound exemplifies the "molecular hub" concept in heterocyclic chemistry, where strategic placement of a dimethylamino group enables divergent synthesis toward libraries with enhanced three-dimensionality and target engagement – addressing critical limitations of flat aromatic scaffolds in drug discovery [5] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: